molecular formula C8H17NO B13063443 2,2,5,5-Tetramethyl-1,3-oxazinane

2,2,5,5-Tetramethyl-1,3-oxazinane

Cat. No.: B13063443
M. Wt: 143.23 g/mol
InChI Key: MSALOWNRLGSZCJ-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-1,3-oxazinane is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring. The molecule is characterized by four methyl substituents at the 2- and 5-positions, which confer significant steric hindrance and influence its stability and reactivity. This structural feature distinguishes it from other oxazinane derivatives, making it a subject of interest in organic synthesis and materials science.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2,2,5,5-tetramethyl-1,3-oxazinane

InChI

InChI=1S/C8H17NO/c1-7(2)5-9-8(3,4)10-6-7/h9H,5-6H2,1-4H3

InChI Key

MSALOWNRLGSZCJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(OC1)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-1,3-oxazinane typically involves the reaction of 2,2-substituted 3-aminopropan-1-ols with formaldehyde. This reaction can be carried out under mild conditions, often at ambient temperature, without the need for additional components . In some cases, the presence of formic acid and heating may be required to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the same basic principles as laboratory synthesis, with optimizations for yield and purity.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound and its derivatives are investigated for their pharmacological properties. Notably, they have shown promise as potential antineoplastic agents , which are crucial in cancer treatment. Research indicates that specific derivatives can inhibit tumor growth by targeting metabolic pathways involved in cancer cell proliferation .

Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. For instance, it has been evaluated for its ability to inhibit arginase , an enzyme linked to cancer progression and immune response modulation. Studies have demonstrated that modifications of 2,2,5,5-tetramethyl-1,3-oxazinane can enhance its inhibitory potency against arginase isoforms .

Organic Synthesis

Intermediate in Synthesis
Due to its unique ring structure, this compound serves as an important intermediate in the synthesis of complex organic molecules. It facilitates the formation of various bioactive compounds through reactions such as C–H functionalization , which allows the introduction of functional groups into existing molecules .

Synthesis of Chiral Amino Acids
The compound has been utilized in the synthesis of β-amino acids through innovative methodologies. For example, researchers have successfully transformed functionalized oxazinanes into valuable chiral intermediates using oxidation techniques . This application is particularly relevant in developing pharmaceuticals where chirality plays a crucial role in efficacy and safety.

Biological Research

Cellular Effects and Mechanisms
Research has revealed that this compound influences various cellular processes. It interacts with proteins and enzymes involved in cell signaling pathways , potentially altering gene expression and cellular metabolism. This interaction is significant for understanding how compounds can modulate biological functions at the molecular level .

EPR Oximetry Probes
The compound has also been explored as a probe for Electron Paramagnetic Resonance (EPR) oximetry , which measures tissue oxygenation levels in vivo. This application is vital for assessing tumor microenvironments and understanding hypoxia's role in cancer biology . Studies have shown that derivatives of this compound can effectively localize within tissues and provide accurate measurements of oxygen levels.

Case Studies

Study Focus Area Findings
Hyodo et al. (2019)PharmacokineticsInvestigated the distribution of 3-carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyl-N-oxyl in mouse models; demonstrated rapid accumulation in tumors compared to normal tissues .
Velayutham et al. (2019)EPR ImagingUsed EPR imaging to assess the effects of 2,2,5,5-tetramethyl-1-pyrrolidinyl-N-oxyl on ischemic heart conditions; showed significant changes in signal intensity correlating with tissue health .
Matsumoto et al. (2020)Tumor ImagingCompared pharmacokinetics of 3-carbamoyl derivatives using EPR and MRI; established that these compounds can serve as effective imaging agents for tumor assessment .

Mechanism of Action

The mechanism by which 2,2,5,5-Tetramethyl-1,3-oxazinane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Table 1: Key Properties of 2,2,5,5-Tetramethyl-1,3-oxazinane and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
This compound C₈H₁₇NO ~143.23 (estimated) 2,2,5,5-CH₃ High steric hindrance, potential use in stabilizing reactive intermediates
2,2,4,6-Tetramethyl-1,3-oxazinane C₈H₁₇NO 143.23 2,2,4,6-CH₃ Lower symmetry; likely differences in boiling point and solubility compared to 2,2,5,5-isomer
5-Methyl-5-phenyl-1,3-oxazinane-2,4-dione C₁₁H₁₁NO₃ 205.21 5-CH₃, 5-Ph, 2,4-dione Rigid, planar structure; potential pharmaceutical applications due to ketone functionality
TNOP (3,5-dinitro-1,3-oxazinan-5-yl methyl nitrate) C₄H₆N₄O₈ 286.12 3,5-NO₂, 5-O-NO₂ High energetic density (~9.5 kJ/cm³); detonation velocity comparable to RDX

Functional and Energetic Properties

  • Steric Effects : The 2,2,5,5-tetramethyl substitution pattern creates a highly symmetrical structure, reducing conformational flexibility compared to 2,2,4,6-Tetramethyl-1,3-oxazinane. This symmetry may enhance thermal stability, as seen in analogous geminal-substituted heterocycles .
  • Energetic Potential: Unlike nitro-functionalized derivatives like TNOP, this compound lacks explosophoric groups (e.g., NO₂ or ONO₂). TNOP exhibits a detonation velocity of 8,950 m/s and superior oxygen balance (-34%), highlighting how substituent type dictates energetic performance .
  • Pharmaceutical Relevance : 5-Methyl-5-phenyl-1,3-oxazinane-2,4-dione’s dione groups suggest utility in drug design, contrasting with the methyl-dominated this compound, which is more suited for catalytic or material applications .

Biological Activity

2,2,5,5-Tetramethyl-1,3-oxazinane is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the oxazine family, which is known for a variety of pharmacological effects. The focus of this article is to explore the biological activity of this compound through a review of existing literature, including case studies and research findings.

The biological activity of this compound is thought to involve interactions with various enzymes and receptors. Specifically, it may act as an enzyme inhibitor or receptor agonist. The precise mechanism can vary depending on the specific biological target and context in which the compound is used.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. For instance, studies have demonstrated its efficacy against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported in the range of 62.5 to 78.12 µg/mL against E. coli and E. faecalis .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound derivatives. Some compounds within this class have demonstrated cytotoxic effects against cancer cell lines such as HeLa and A549. IC50 values for these compounds ranged from 226 to 242.52 μg/mL .

Case Study 1: Antibacterial Activity

In a study examining the antibacterial effects of oxazine derivatives including this compound, researchers found that several compounds exhibited potent inhibitory effects against multi-drug resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of oxazine derivatives showed promising results in inhibiting cell proliferation in various cancer types. The study utilized a range of concentrations to determine IC50 values and elucidated potential mechanisms involving apoptosis induction in cancer cells.

Summary of Biological Activities

Activity Effect Reference
AntibacterialMIC values between 62.5 - 78.12 µg/mL
Anti-inflammatoryModulation of pro-inflammatory cytokines
AnticancerIC50 values around 226 - 242.52 μg/mL

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